molecular formula C6H2Br2N2O2 B11045585 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Cat. No.: B11045585
M. Wt: 293.90 g/mol
InChI Key: XEHHIADOOVNCSJ-UHFFFAOYSA-N
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Description

4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE is an organic compound with the molecular formula C6H2Br2N2O. It is a derivative of benzoxadiazole, characterized by the presence of two bromine atoms at the 4 and 6 positions. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE can be synthesized through the bromination of benzoxadiazole. The typical synthetic route involves the reaction of benzoxadiazole with bromine in the presence of a suitable solvent such as toluene. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4 and 6 positions .

Industrial Production Methods

Industrial production of 4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich sites in biomolecules, leading to various biological effects. In organic electronics, its unique electronic properties enable it to function as an efficient building block for light-emitting and conducting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics, where precise control over electronic properties is crucial .

Properties

Molecular Formula

C6H2Br2N2O2

Molecular Weight

293.90 g/mol

IUPAC Name

4,6-dibromo-1-oxido-2,1,3-benzoxadiazol-1-ium

InChI

InChI=1S/C6H2Br2N2O2/c7-3-1-4(8)6-5(2-3)10(11)12-9-6/h1-2H

InChI Key

XEHHIADOOVNCSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NO[N+](=C21)[O-])Br)Br

Origin of Product

United States

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